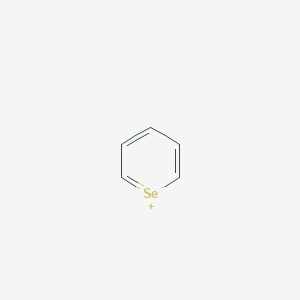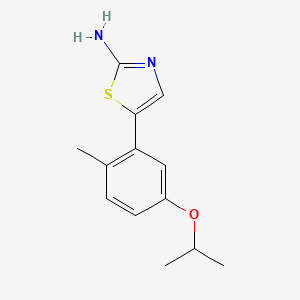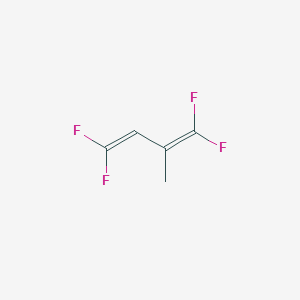
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H4F4 It is a fluorinated diene, which means it contains two double bonds and four fluorine atoms
Métodos De Preparación
The synthesis of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene typically involves the fluorination of 2-methylbuta-1,3-diene. One common method is the reaction of 2-methylbuta-1,3-diene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process requires careful handling of fluorinating agents and control of reaction parameters to avoid side reactions and ensure the purity of the final product.
Análisis De Reacciones Químicas
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (e.g., HCl, HBr) to form addition products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding epoxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more fluorine atoms. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-1,1,4,4-tetrafluoro-2-methylbutane as a major product.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry for drug development due to their enhanced metabolic stability and bioavailability. This compound can be used as a precursor for synthesizing fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance. It is also used in the development of advanced coatings and surface treatments.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene in chemical reactions involves the interaction of its double bonds and fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity of the double bonds, making the compound more or less reactive depending on the reaction conditions.
In electrophilic addition reactions, the double bonds can react with electrophiles to form carbocation intermediates, which are stabilized by the electron-withdrawing effect of the fluorine atoms. This stabilization can lead to the formation of specific addition products depending on the reaction conditions.
Comparación Con Compuestos Similares
1,1,4,4-Tetrafluoro-2-methylbuta-1,3-diene can be compared with other similar compounds such as:
1,1,4,4-Tetrachlorobuta-1,3-diene: This compound has chlorine atoms instead of fluorine atoms.
1,1,4,4-Tetracyanobuta-1,3-diene: This compound contains cyano groups instead of fluorine atoms.
The uniqueness of this compound lies in its fluorine atoms, which impart unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1513-75-3 |
|---|---|
Fórmula molecular |
C5H4F4 |
Peso molecular |
140.08 g/mol |
Nombre IUPAC |
1,1,4,4-tetrafluoro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H4F4/c1-3(5(8)9)2-4(6)7/h2H,1H3 |
Clave InChI |
UTIDXVIFLLWZDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(F)F)C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


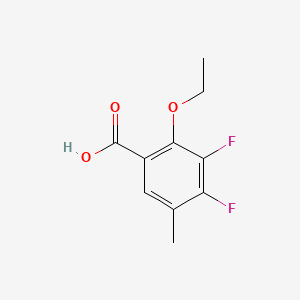


![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)


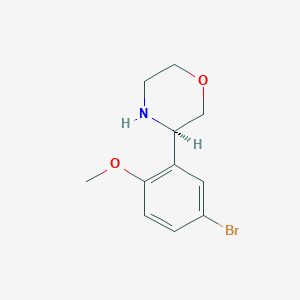

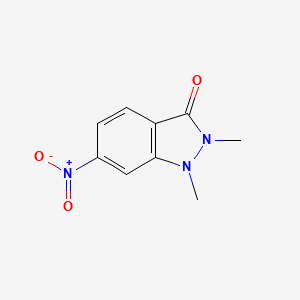
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
